molecular formula C20H18ClN3O4S2 B2459090 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 899977-03-8

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2459090
CAS No.: 899977-03-8
M. Wt: 463.95
InChI Key: QWLHOVJCROIDPL-UHFFFAOYSA-N
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Description

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-2-13-6-8-15(9-7-13)23-18(25)12-29-20-22-11-17(19(26)24-20)30(27,28)16-5-3-4-14(21)10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLHOVJCROIDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions that occur within a cell. They are crucial for various biological processes, including metabolism, signal transduction, and gene expression. Unfortunately, without specific information on the targets of STL081628, it’s difficult to summarize the biochemical pathways it affects and their downstream effects.

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. This can include the physiological environment within the body, such as pH and temperature, as well as external environmental factors. These factors can significantly influence a compound’s action, efficacy, and stability.

Biological Activity

The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3O5S2C_{19}H_{16}ClN_{3}O_{5}S_{2}, with a molecular weight of approximately 465.9 g/mol. The structure features a pyrimidine ring, a chlorobenzenesulfonyl group, and an acetamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₁₆ClN₃O₅S₂
Molecular Weight465.9 g/mol
IUPAC Name2-{[5-(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(4-ethylphenyl)acetamide

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It may act by inhibiting specific enzymes or modulating signaling pathways that are crucial for cellular functions. Research indicates that compounds with similar structures often exhibit antimicrobial, antiviral, and anticancer properties due to their ability to interfere with cellular processes such as DNA replication and protein synthesis .

Antimicrobial Activity

Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrates moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other gram-positive and gram-negative bacteria . The presence of the sulfonamide group is often linked to enhanced antibacterial effects.

Anticancer Potential

The compound's potential as an anticancer agent is supported by its ability to inhibit tumor cell proliferation in vitro. Research has highlighted its effectiveness against several cancer cell lines, suggesting that it may induce apoptosis through pathways involving caspases and mitochondrial dysfunction .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease . The sulfonamide moiety contributes significantly to this inhibitory activity.

Case Studies

  • Antibacterial Screening : A study synthesized a series of compounds related to the target molecule and evaluated their antibacterial activity. The results indicated that derivatives with similar functional groups exhibited varying degrees of efficacy against pathogenic bacteria, reinforcing the importance of structural modifications in enhancing biological activity .
  • Anticancer Activity : In vitro studies conducted on human cancer cell lines demonstrated that the compound could inhibit cell growth effectively at micromolar concentrations. The mechanism was attributed to cell cycle arrest and induction of apoptosis, highlighting its potential as a lead compound in cancer therapy .

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